molecular formula C24H37ClN2O2 B1195272 Pipradimadol CAS No. 68797-29-5

Pipradimadol

Cat. No.: B1195272
CAS No.: 68797-29-5
M. Wt: 421.0 g/mol
InChI Key: CNIMNQJXZKALLC-UHFFFAOYSA-N
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Description

Preparation Methods

Pipradimadol can be synthesized through various synthetic routes. One common method involves the reaction of piperidine with appropriate substituents under controlled conditions . The preparation of this compound typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and reagents like polyethylene glycol (PEG) and Tween 80 . The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained.

Chemical Reactions Analysis

Pipradimadol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Pipradimadol exerts its effects by acting as a central serotonin antagonist . It blocks the serotonin receptors in the brain, leading to a decrease in serotonin activity. This mechanism of action is responsible for its antidepressive and antinociceptive properties. This compound also interacts with other neurotransmitter systems, including dopamine and norepinephrine, which contribute to its overall effects on the central nervous system .

Comparison with Similar Compounds

Properties

CAS No.

68797-29-5

Molecular Formula

C24H37ClN2O2

Molecular Weight

421.0 g/mol

IUPAC Name

2-[1-[2-(2-chlorophenyl)ethyl]-4-hydroxypiperidin-4-yl]-N-cyclohexyl-N,2-dimethylpropanamide

InChI

InChI=1S/C24H37ClN2O2/c1-23(2,22(28)26(3)20-10-5-4-6-11-20)24(29)14-17-27(18-15-24)16-13-19-9-7-8-12-21(19)25/h7-9,12,20,29H,4-6,10-11,13-18H2,1-3H3

InChI Key

CNIMNQJXZKALLC-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)N(C)C1CCCCC1)C2(CCN(CC2)CCC3=CC=CC=C3Cl)O

Canonical SMILES

CC(C)(C(=O)N(C)C1CCCCC1)C2(CCN(CC2)CCC3=CC=CC=C3Cl)O

Synonyms

FU 29-245

Origin of Product

United States

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